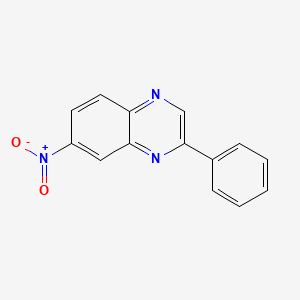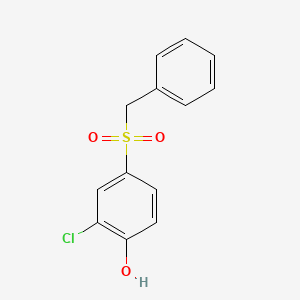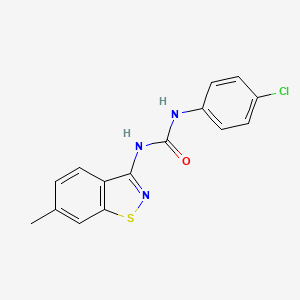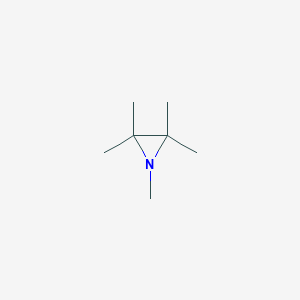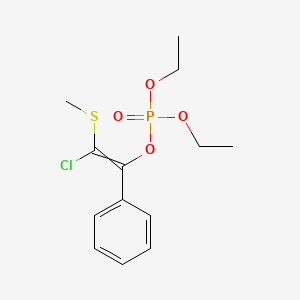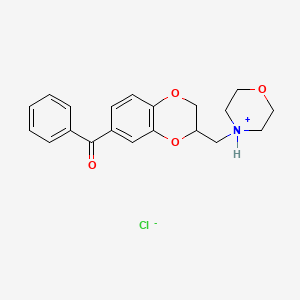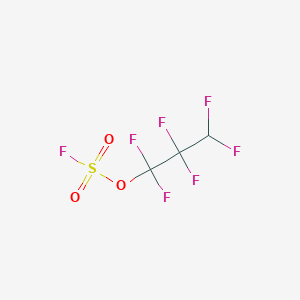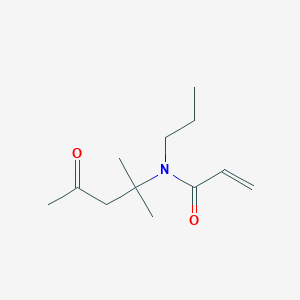![molecular formula C22H19N3O5 B14335972 6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) CAS No. 104182-08-3](/img/structure/B14335972.png)
6,6'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) is a complex organic compound known for its unique structure and properties. This compound is a Schiff base derivative, which is characterized by the presence of a nitrogen atom double-bonded to a carbon atom that is also bonded to an aryl or alkyl group. Schiff bases are widely studied for their applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
The synthesis of 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its role in drug design and development.
Industry: Utilized in the development of sensors and catalysts
Mechanism of Action
The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The nitrogen and oxygen atoms in the Schiff base structure act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biological pathways and molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
Similar compounds include other Schiff bases and nitro-substituted aromatic compounds. What sets 6,6’-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methyleneazanediylmethanylylidene)]di(cyclohexa-2,4-dien-1-one) apart is its unique combination of functional groups, which provides distinct chemical and biological properties. Similar compounds include:
- 6,6’-[(2-Hydroxy-5-methyl-1,3-phenylene)bis(methanylylidene)]bis(3-methoxyphenol)
- 2,2’-(5-Hydroxy-1,3-phenylene)bis(propan-2-ol) .
Properties
CAS No. |
104182-08-3 |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2,6-bis[[(2-hydroxyphenyl)methylideneamino]methyl]-4-nitrophenol |
InChI |
InChI=1S/C22H19N3O5/c26-20-7-3-1-5-15(20)11-23-13-17-9-19(25(29)30)10-18(22(17)28)14-24-12-16-6-2-4-8-21(16)27/h1-12,26-28H,13-14H2 |
InChI Key |
PNVLWMUMHUFAFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCC2=CC(=CC(=C2O)CN=CC3=CC=CC=C3O)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


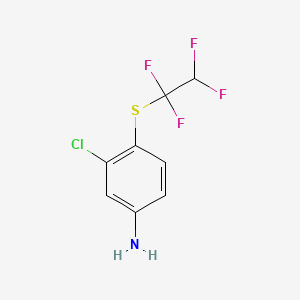
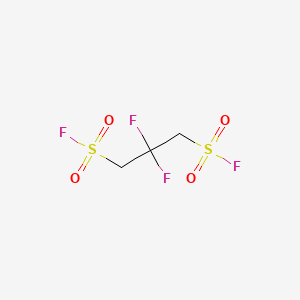

![Trimethyl[1-(phenylselanyl)prop-2-en-1-yl]silane](/img/structure/B14335922.png)

